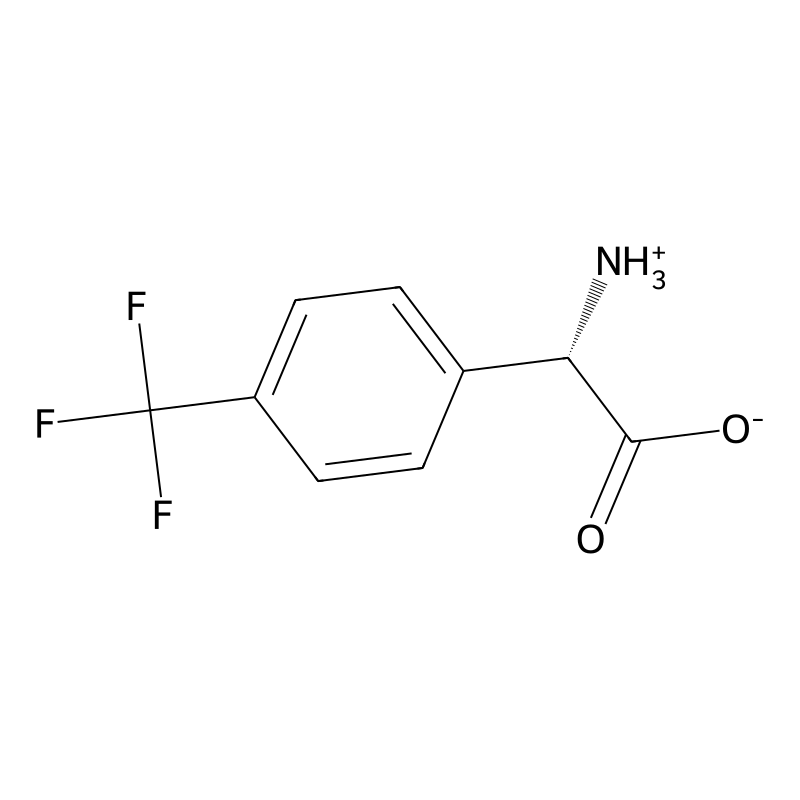4-(Trifluoromethyl)-L-phenylglycine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Synthesis and Characterization:
4-(Trifluoromethyl)-L-phenylglycine (4-TFG) is a non-natural amino acid containing a trifluoromethyl group on the phenyl ring and an L-configuration. The synthesis of 4-TFG has been reported in various scientific publications, with different methodologies employed. One common approach involves the asymmetric reduction of a corresponding ketone precursor, utilizing chiral catalysts to achieve the desired L-enantiomer. []
Potential Applications in Medicinal Chemistry:
4-TFG has been explored for its potential applications in medicinal chemistry due to its unique structural features. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, making it a potentially attractive candidate for drug development. []
Studies on Enzyme Inhibition:
Several studies have investigated the potential of 4-TFG as an inhibitor of various enzymes, including proteases and kinases. These enzymes play crucial roles in various biological processes, and their inhibition can be a promising strategy for developing therapeutic agents. Research suggests that 4-TFG derivatives may exhibit inhibitory activity against specific enzymes, warranting further investigation. [, ]
4-(Trifluoromethyl)-L-phenylglycine is an amino acid derivative characterized by the presence of a trifluoromethyl group at the para position of the phenyl ring. Its molecular formula is , and it features a unique trifluoromethyl substituent that enhances its chemical properties, particularly in biological and medicinal contexts. This compound is recognized for its potential applications in drug design and development due to its structural characteristics that influence biological activity and interactions.
The chemical reactivity of 4-(Trifluoromethyl)-L-phenylglycine can be attributed to its functional groups, which allow for various reactions. Notably, it can undergo:
- Nucleophilic substitutions: The trifluoromethyl group can stabilize negative charges, making the compound a good candidate for reactions involving nucleophiles.
- Decarboxylation: Like many amino acids, it may undergo decarboxylation under certain conditions, yielding derivatives with altered biological activity.
- Asymmetric fluorination: The presence of the trifluoromethyl group allows for specific reactions that can introduce chirality into synthesized compounds .
4-(Trifluoromethyl)-L-phenylglycine exhibits significant biological activities, particularly as a modulator in various biochemical pathways. It has been studied for its potential effects on:
- Neurotransmitter systems: The compound may influence neurotransmitter activity due to its structural similarity to natural amino acids.
- Antimicrobial properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in pharmacology .
- Enzyme inhibition: It has been reported to interact with specific enzymes, potentially serving as an inhibitor or modulator in metabolic pathways.
Several methods have been developed for synthesizing 4-(Trifluoromethyl)-L-phenylglycine:
- Direct fluorination: This method involves the introduction of the trifluoromethyl group onto pre-existing phenylglycine derivatives using fluorinating agents.
- Ugi reaction: The Ugi reaction can be employed to synthesize this compound efficiently through multicomponent reactions involving isocyanides and carbonyl compounds .
- Transition metal-catalyzed reactions: These methods utilize catalysts to facilitate the formation of the trifluoromethyl group under mild conditions, enhancing yield and purity.
4-(Trifluoromethyl)-L-phenylglycine has diverse applications in various fields:
- Pharmaceuticals: Its unique properties make it a valuable scaffold in drug discovery, particularly in designing compounds targeting neurological disorders.
- Agricultural chemistry: The compound may be explored for use in developing agrochemicals due to its potential biological activity against pests and pathogens.
- Material science: Its chemical stability and unique properties could be leveraged in creating advanced materials with specific functionalities.
Interaction studies involving 4-(Trifluoromethyl)-L-phenylglycine have focused on its binding affinity with various biological targets:
- Receptor binding assays indicate that this compound may interact with neurotransmitter receptors, influencing signaling pathways.
- Enzyme kinetics studies reveal that it can modulate enzyme activity, suggesting potential roles in metabolic regulation .
Several compounds share structural similarities with 4-(Trifluoromethyl)-L-phenylglycine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)-L-phenylalanine | Contains an amino group | More hydrophilic; potential for different biological interactions |
| L-Phenylglycine | Lacks trifluoromethyl group | More common; less potent biological effects |
| 2-(Trifluoromethyl)benzoic acid | Carboxylic acid instead of amine | Different functional group; used in different applications |
The uniqueness of 4-(Trifluoromethyl)-L-phenylglycine lies in its trifluoromethyl substituent, which significantly alters its chemical reactivity and biological properties compared to similar compounds. This distinctive feature enhances its potential as a pharmaceutical agent and research tool.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








